molecular formula C15H8N2O6 B2722108 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid CAS No. 100914-35-0

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

Cat. No.: B2722108
CAS No.: 100914-35-0
M. Wt: 312.237
InChI Key: LAXXNQDTKSMKOA-UHFFFAOYSA-N
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Description

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a chemical compound with the molecular formula C15H8N2O6 It is characterized by the presence of a nitro group, a dioxoisoindoline structure, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the nitration of a suitable precursor followed by cyclization and oxidation steps. One common method involves the nitration of phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with an amine to form the corresponding amide. This amide undergoes cyclization to form the isoindoline structure, followed by oxidation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction Products: 2-(4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Cyclization Products: More complex polycyclic structures.

Scientific Research Applications

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to its specific structural features, such as the combination of a nitro group, a dioxoisoindoline structure, and a benzoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-9-5-3-7-11(17(22)23)12(9)14(19)16(13)10-6-2-1-4-8(10)15(20)21/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXNQDTKSMKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-nitrophthalic anhydride (1.0 g, 0.0052 mol) and o-aminobenzoic acid (0.71 g, 0.0052 mol) were refluxed as above for four days. The clear solution was purified as per 120 to yield 0.34 g (21%) 127 as pale orange grains: mp=190–192° C.; Rf 0.74 (A): Rf 0.87 (C): Rf 0.62 (E): IR (cm−1): 2700–3300 (OH), 3093 (C═CH), 2620 (C—H), 1718 (C═O), 1681 (bs, C═O), 1609 (C═C), 1592 (C═O), 1534 (N═O), 1482 (C═C), 1451 (C═C), 1360 (N═O), 1316 (C—O), 1257 (C—O), 771 (C═CH); MS m/z (rel intensity) 311 (50), 285 (100), 241 (55), 122 (45).
Quantity
1 g
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0.71 g
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Yield
21%

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